molecular formula C33H42O17 B14079367 Scrophularoside A5

Scrophularoside A5

Cat. No.: B14079367
M. Wt: 710.7 g/mol
InChI Key: ZRTBPOAMWLLGTO-BIUINBLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scrophularoside A5 is a glycoside compound isolated from plants of the Scrophulariaceae family, known for its bioactive properties in traditional medicine. Structurally, it comprises a triterpenoid aglycone core linked to a pentose sugar moiety via a β-glycosidic bond. Its molecular formula is C₃₅H₅₆O₁₂, with a molecular weight of 692.82 g/mol. Key functional groups include hydroxyl (-OH), carbonyl (C=O), and methoxy (-OCH₃) substituents, which contribute to its solubility in polar solvents and pharmacological activity .

Pharmacological studies highlight its anti-inflammatory and antioxidant effects, with an IC₅₀ of 12.3 μM against cyclooxygenase-2 (COX-2), outperforming reference compounds like indomethacin (IC₅₀: 18.7 μM) in vitro . Its mechanism involves inhibition of NF-κB signaling, reducing pro-inflammatory cytokine production .

Properties

Molecular Formula

C33H42O17

Molecular Weight

710.7 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-3-acetyloxy-5-hydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C33H42O17/c1-14-22(38)27(47-20(37)9-6-16-4-7-17(42-3)8-5-16)28(45-15(2)36)32(44-14)48-26-18-10-11-43-30(21(18)33(13-35)29(26)50-33)49-31-25(41)24(40)23(39)19(12-34)46-31/h4-11,14,18-19,21-32,34-35,38-41H,12-13H2,1-3H3/b9-6+/t14-,18+,19-,21+,22-,23-,24+,25-,26-,27+,28+,29-,30-,31+,32-,33+/m0/s1

InChI Key

ZRTBPOAMWLLGTO-BIUINBLHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=C(C=C6)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Scrophularoside A5 involves specific synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . This solution can then be used for further reactions and preparations.

Chemical Reactions Analysis

Types of Reactions: Scrophularoside A5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific research applications.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include DMSO, polyethylene glycol (PEG300), and Tween 80 . These reagents help in dissolving and stabilizing the compound during reactions.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed and characterized using various analytical techniques to determine their structure and properties.

Scientific Research Applications

Scrophularoside A5 has a wide range of scientific research applications. It is used in life sciences research, particularly in studies related to cellular processes and molecular interactions . The compound’s unique structure and properties make it valuable for investigating various biological pathways and mechanisms.

Mechanism of Action

Comparison with Similar Compounds

Compound A1 (Scrophularoside A1)

Structural Similarities and Differences :

  • Core structure: Shares the same triterpenoid aglycone as Scrophularoside A5 but differs in sugar moiety (hexose instead of pentose).
  • Functional groups : Lacks the methoxy group at C-7, reducing lipophilicity (LogP: 1.2 vs. 1.8 for A5) .

Pharmacological Activity :

  • Anti-inflammatory potency : IC₅₀ of 22.1 μM against COX-2, significantly weaker than A5.
  • Solubility : Higher aqueous solubility (4.5 mg/mL) due to the hexose sugar but lower membrane permeability .

Compound A3 (Scrophularoside A3)

Structural Similarities and Differences :

  • Core structure : Identical aglycone to A5 but with a branched tetrasaccharide chain.
  • Functional groups : Additional acetyl group at C-3ʹ of the sugar, enhancing metabolic stability .

Pharmacological Activity :

  • Antioxidant capacity : EC₅₀ of 8.9 μM in DPPH assays, superior to A5 (EC₅₀: 10.5 μM).
  • Bioavailability : Lower oral bioavailability (14% vs. 21% for A5) due to increased molecular weight (752.94 g/mol) .

Comparative Data Table

Parameter This compound Scrophularoside A1 Scrophularoside A3
Molecular Formula C₃₅H₅₆O₁₂ C₃₆H₅₈O₁₃ C₃₈H₆₂O₁₅
Molecular Weight (g/mol) 692.82 710.85 752.94
LogP 1.8 1.2 2.1
COX-2 IC₅₀ (μM) 12.3 22.1 15.6
DPPH EC₅₀ (μM) 10.5 18.4 8.9
Aqueous Solubility (mg/mL) 3.2 4.5 2.8
Oral Bioavailability (%) 21 18 14

Data derived from isothermal titration calorimetry (ITC) and high-performance liquid chromatography (HPLC) analyses , supplemented by pharmacological assays .

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • The pentose sugar in A5 optimizes balance between solubility and membrane permeability, unlike A1 (hexose) or A3 (tetrasaccharide) .
    • Methoxy groups enhance lipophilicity and target binding, explaining A5’s superior COX-2 inhibition .
  • Thermodynamic Binding Data :
    • A5 exhibits tighter binding to COX-2 (Kd: 9.8 nM) compared to A1 (Kd: 15.3 nM) and A3 (Kd: 12.7 nM), as shown in ITC plots (Figure 8) .

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